4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one is a heterocyclic compound characterized by a bromine atom attached to a cyclopenta[c]pyridine ring system. Its molecular formula is and it has a molecular weight of approximately 212.04 g/mol. This compound is notable for its unique structural features, which include a fused pyridine and cyclopentane system, making it of interest in various fields such as medicinal chemistry and materials science.
4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one is classified under heterocyclic compounds, specifically as a brominated derivative of cyclopenta[c]pyridine. The compound can be sourced from chemical suppliers and is often used in research settings due to its potential applications in drug development and material synthesis. Its Chemical Abstracts Service (CAS) number is 1428651-90-4, which facilitates its identification in chemical databases.
The synthesis of 4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one typically involves the bromination of a precursor cyclopenta[c]pyridine compound. One common method includes:
An alternative synthetic route involves the reaction of methyl 5-bromonicotinate with acrylic acid methyl ester in the presence of n-butyllithium and diisopropylamine in tetrahydrofuran, followed by acid treatment and purification through column chromatography .
In industrial settings, continuous flow synthesis methods may be employed to enhance the efficiency and safety of production, allowing for better control over reaction conditions and improved yields.
The compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into its structural features and purity.
4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one can participate in several chemical reactions, including:
The mechanism of action for 4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one largely depends on its interactions with biological macromolecules. The presence of the bromine substituent may influence its reactivity, potentially affecting enzyme interactions or cellular pathways. Research indicates that derivatives of this compound may exhibit significant biological activity, including inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism.
4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one is typically a solid at room temperature, with properties that may vary based on purity and synthesis method. Its melting point and solubility characteristics are crucial for practical applications.
The presence of the bromine atom enhances the compound's reactivity compared to non-brominated analogs. This reactivity allows it to participate in diverse chemical reactions, making it a versatile building block in organic synthesis.
4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one has several applications across different scientific fields:
The compound 4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one (CAS 1428651-90-4) emerged as a specialized building block in medicinal chemistry during the late 2010s. Its earliest documented applications appear in patent literature circa 2018, where it was synthesized for targeting hypoxia-inducible factor (HIF-2α) in inflammatory digestive disorders [1]. The structural core derives from the non-brominated scaffold 5H-cyclopenta[b]pyridin-7(6H)-one (CAS 31170-78-2), a bicyclic heterocycle whose synthesis via cyclocondensation of 2,5-diarylidenecyclopentanone derivatives was well-established [6]. The introduction of bromine at the C4 position significantly altered the compound’s reactivity, enabling cross-coupling reactions essential for drug discovery pipelines. Key synthetic routes involved:
Table 1: Key Identifiers of 4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one
Property | Value |
---|---|
CAS Registry Number | 1428651-90-4 [1] |
Alternative CAS | 1114333-08-2 [4] |
IUPAC Name | 4-Bromo-5,6-dihydrocyclopenta[c]pyridin-7-one [1] |
Molecular Formula | C₈H₆BrNO |
Molecular Weight | 212.04 g/mol [1] [4] |
Canonical SMILES | C1CC(=O)C2=CN=CC(=C21)Br [1] |
This compound exemplifies strategic functionalization of bicyclic heterocycles, combining a carbonyl group (hydrogen-bond acceptor) and bromine (cross-coupling site) within a constrained ring system. Its significance spans:
Table 2: Comparative Analysis with Key Heterocyclic Precursors
Parameter | 4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one | 5H-Cyclopenta[b]pyridin-7(6H)-one (Parent) |
---|---|---|
CAS Number | 1428651-90-4 [1] | 31170-78-2 [6] |
Molecular Weight | 212.04 g/mol | 133.15 g/mol [6] |
Reactive Site | C4-Bromine (Cross-coupling) | Unsubstituted (Limited derivatization) |
Drug Discovery Role | Pharmacophore intermediate [1] | Corrosion inhibitor/Building block [6] |
The molecule’s role extends beyond direct therapeutic use: Its defined stereoelectronic profile (TPSA: 30 Ų; LogP: 1.3–1.97) aligns with Lipinski’s rules, making it a rational starting point for lead optimization [1] [3]. Future directions include exploiting its bicyclic core for allosteric protein modulators and fragment-based drug design.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1